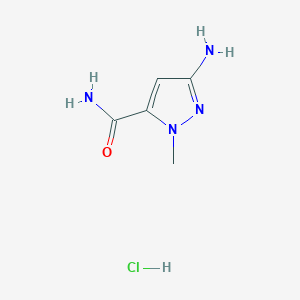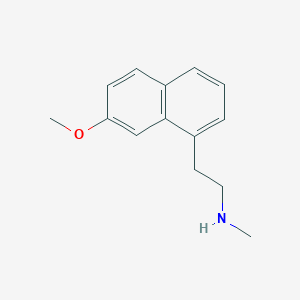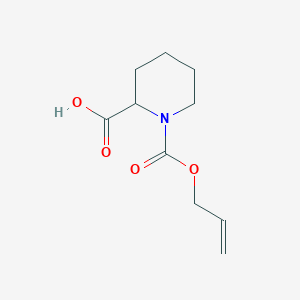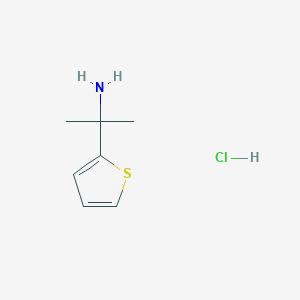
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a versatile compound with significant applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the amino and carboxamide groups enhances its reactivity and utility in different chemical processes.
Méthodes De Préparation
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and carboxamide groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds .
Applications De Recherche Scientifique
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a crucial intermediate in the synthesis of more complex heterocyclic systems . In biology and medicine, it is used in the development of pharmacologically active compounds, including antifungal, antimicrobial, and anticancer agents . The compound’s versatility also extends to the agrochemical industry, where it is employed in the formulation of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, disrupting the activity of the insect’s central nervous system and causing hyperexcitation of nerves and muscles . This mechanism highlights its potential as an effective insecticide.
Comparaison Avec Des Composés Similaires
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride and 3-amino-5-methyl-1H-pyrazole . These compounds share the pyrazole ring structure but differ in their substituents, which influence their reactivity and applications. The unique combination of amino and carboxamide groups in this compound enhances its versatility and makes it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C5H9ClN4O |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
5-amino-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-3(5(7)10)2-4(6)8-9;/h2H,1H3,(H2,6,8)(H2,7,10);1H |
Clé InChI |
GSUBSHVGFCUTBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)

![tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)


![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)



![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)




